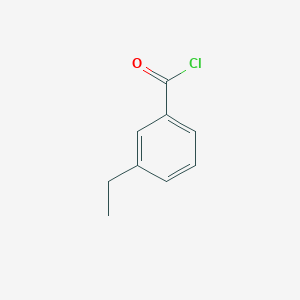

3-Ethylbenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71527-31-6 |

|---|---|

Molecular Formula |

C9H9ClO |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

3-ethylbenzoyl chloride |

InChI |

InChI=1S/C9H9ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3 |

InChI Key |

HWJRNRRLBHDICV-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)C(=O)Cl |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzoyl chloride, with the Chemical Abstracts Service (CAS) number 71527-31-6, is an acyl chloride compound.[1] It belongs to the family of benzoyl chlorides, which are characterized by a -COCl functional group attached to a benzene (B151609) ring. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key physical characteristics, and a logical workflow for its preparation and purification. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where acyl chlorides are pivotal intermediates.

Core Physical Properties

While extensive experimental data for this compound is not widely available in public databases, the following table summarizes its fundamental computed and known properties. It is important to note that many physical properties, such as boiling and melting points, are often determined experimentally and may not be readily found for less common research chemicals.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| CAS Number | 71527-31-6 | PubChem[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Experimental Protocols

Synthesis of this compound from 3-Ethylbenzoic Acid

The synthesis of this compound is most commonly achieved by the chlorination of 3-ethylbenzoic acid. Thionyl chloride (SOCl₂) is a frequently used and effective chlorinating agent for this transformation.

Materials:

-

3-Ethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous toluene (B28343) (solvent)

-

Anhydrous glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gases)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Flask: Add 3-ethylbenzoic acid to the flask, followed by the addition of anhydrous toluene.

-

Addition of Catalyst: Add a catalytic amount of anhydrous DMF to the stirred suspension.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the mixture via the dropping funnel. The addition should be performed at room temperature.

-

Reaction: Gently heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The excess thionyl chloride and toluene are removed by distillation under reduced pressure. The crude this compound is then purified by fractional vacuum distillation.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of the synthesized this compound.

Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus at atmospheric pressure or, more accurately for small quantities, by using a micro-boiling point apparatus. For vacuum distillation, a nomograph can be used to correlate the boiling point at reduced pressure to the atmospheric boiling point.

Melting Point Determination: If the compound is a solid at room temperature, its melting point can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly, and the temperature range over which the sample melts is recorded.

Density Measurement: The density of liquid this compound can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass and the known volume of the pycnometer.

Refractive Index Measurement: The refractive index can be determined using a refractometer, such as an Abbe refractometer. A small drop of the liquid is placed on the prism, and the refractive index is read directly from the instrument's scale at a specified temperature (usually 20°C or 25°C).

Logical Workflow and Diagrams

The synthesis and purification of this compound follow a logical progression of steps to ensure a high-purity final product. The following diagram illustrates this workflow.

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

Acyl chlorides, including this compound, are corrosive and lachrymatory. They react with water, including moisture in the air, to produce hydrochloric acid. Therefore, all handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn. Store in a cool, dry, and well-ventilated area, away from water and incompatible materials such as alcohols and amines.

References

3-Ethylbenzoyl chloride chemical structure and analysis

This technical guide provides a comprehensive overview of 3-Ethylbenzoyl chloride, including its chemical structure, physical and chemical properties, synthesis, and detailed analytical protocols. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an acyl chloride derivative of benzoic acid. The structure consists of a benzene (B151609) ring substituted with an ethyl group at the meta-position (position 3) and a carbonyl chloride group at position 1.

In-Depth Technical Guide: 3-Ethylbenzoyl Chloride (CAS Number: 71527-31-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzoyl chloride, identified by the CAS number 71527-31-6, is an acyl chloride derivative of benzoic acid.[1] As a member of the benzoyl chloride family, it is a key reactive intermediate in organic synthesis. Its structure, featuring an ethyl group at the meta-position of the benzene (B151609) ring relative to the carbonyl chloride, influences its reactivity and the properties of its downstream products.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its reactivity, and its applications, particularly in the context of research and drug development.

It is important to note that while benzoyl chloride and its derivatives are widely used in the synthesis of pharmaceuticals and other bioactive molecules, a comprehensive search of publicly available scientific literature and databases did not yield specific information on biological signaling pathways or detailed experimental workflows directly involving this compound. This is likely because it primarily serves as a chemical intermediate for the synthesis of more complex molecules, rather than being a biologically active agent that would be the subject of such studies.

Chemical and Physical Properties

The following tables summarize the computed and, where available, experimental physical and chemical properties of this compound. For comparative purposes, experimental data for the isomeric 4-Ethylbenzoyl chloride are also provided.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 71527-31-6 | PubChem[1] |

| Molecular Formula | C₉H₉ClO | PubChem[1] |

| Molecular Weight | 168.62 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)Cl | PubChem[1] |

| InChI Key | HWJRNRRLBHDICV-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 168.0341926 Da | PubChem[1] |

| Monoisotopic Mass | 168.0341926 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Table 2: Comparative Experimental Physical Properties of Ethylbenzoyl Chloride Isomers

| Property | This compound | 4-Ethylbenzoyl Chloride | Source |

| Form | Liquid (presumed) | Liquid | Sigma-Aldrich[3] |

| Boiling Point | Data not available | 235-236 °C (lit.) | Sigma-Aldrich[3] |

| Density | Data not available | 1.147 g/mL at 25 °C (lit.) | Sigma-Aldrich[3] |

| Refractive Index (n20/D) | Data not available | 1.5479 (lit.) | Sigma-Aldrich[3] |

Synthesis of this compound: Experimental Protocol

The most common and straightforward method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 3-ethylbenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis of the Precursor: 3-Ethylbenzoic Acid

While 3-ethylbenzoic acid is commercially available, a potential synthetic route from ethylbenzene (B125841) involves a Friedel-Crafts acylation followed by oxidation. However, a more direct laboratory preparation would typically start from a commercially sourced substituted toluene (B28343) or similar precursor.

Conversion of 3-Ethylbenzoic Acid to this compound

This protocol is based on established methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

3-Ethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent such as dichloromethane)

-

Dry glassware

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylbenzoic acid. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent like anhydrous toluene can be used, or the reaction can be performed neat. Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude this compound is then purified by vacuum distillation.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).

-

Thionyl chloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

-

All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.

Chemical Reactivity and Applications

Chemical Reactivity

As a typical acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. Key reactions include:

-

Hydrolysis: Reacts with water to form 3-ethylbenzoic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

-

Esterification: Reacts with alcohols in the presence of a base (like pyridine) to form the corresponding esters.

-

Amidation: Reacts with primary and secondary amines to yield N-substituted 3-ethylbenzamides.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), it can acylate aromatic compounds to produce the corresponding ketones.

Applications in Research and Drug Development

Benzoyl chlorides are valuable building blocks in medicinal chemistry. The introduction of a benzoyl group can modify the pharmacokinetic and pharmacodynamic properties of a molecule. While specific examples for this compound are not extensively documented, analogous compounds are used in the synthesis of a wide range of pharmaceuticals. The ethyl group can enhance lipophilicity, potentially improving membrane permeability of the final compound.

Potential applications in drug development, extrapolated from the reactivity of similar benzoyl chlorides, include its use as an intermediate in the synthesis of:

-

Antifungal agents: Analogous compounds are used to synthesize sulfonamide-based fungicides.[2]

-

Enzyme inhibitors: The benzoyl moiety is present in numerous enzyme inhibitors, and this compound could be used to synthesize novel analogs.

-

Receptor antagonists: For instance, 3-ethylbenzoic acid, the precursor to this compound, is used to prepare M3 muscarinic acetylcholine (B1216132) receptor antagonists.

-

Anticancer agents: The synthesis of various compounds with anticancer activities often involves the use of benzoyl chloride derivatives.

Safety Information

Note: A specific Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The following information is based on the known hazards of analogous compounds like benzoyl chloride and other substituted benzoyl chlorides.

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Vapors are irritating to the eyes and respiratory tract.

-

Water Reactive: Reacts with water, releasing heat and hydrochloric acid.

-

Toxicity: Harmful if swallowed or inhaled.

Handling and Storage:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Store in a cool, dry, well-ventilated area away from moisture and incompatible substances such as strong bases, alcohols, and oxidizing agents.

-

Keep container tightly closed under an inert atmosphere.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its reactivity is characteristic of acyl chlorides, allowing for the straightforward synthesis of esters, amides, and ketones. While detailed biological studies and specific applications in drug development for this particular isomer are not widely reported, its utility as a building block for creating more complex and potentially bioactive molecules is clear. Researchers and scientists should handle this compound with care, following appropriate safety protocols due to its corrosive and reactive nature.

References

An In-depth Technical Guide to 3-Ethylbenzoyl Chloride

This guide provides comprehensive information on 3-Ethylbenzoyl chloride, targeting researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, key reactions, and safety protocols.

Chemical Identity and Properties

This compound is an acyl chloride derivative of benzoic acid. Its IUPAC name is This compound .[1] It is a key intermediate in various organic syntheses due to the reactivity of the acyl chloride functional group.

Table 1: Physicochemical Properties of this compound and Related Isomer

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1][2] |

| CAS Number | 71527-31-6 | [1] |

| Boiling Point | 235-236 °C (for 4-isomer) | |

| Density | 1.147 g/mL at 25 °C (for 4-isomer) | |

| Refractive Index | n20/D 1.5479 (for 4-isomer) |

Note: Some physical data is for the isomeric 4-Ethylbenzoyl chloride and is provided as an estimate.

Synthesis of this compound

The synthesis of acyl chlorides is commonly achieved by treating the corresponding carboxylic acid with a chlorinating agent. A standard laboratory-scale synthesis for an ethylbenzoyl chloride involves the reaction of the corresponding ethylbenzoic acid with thionyl chloride.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, place 3-ethylbenzoic acid.

-

Addition of Reagent: Add an excess of thionyl chloride (SOCl₂) to the flask.

-

Reaction Conditions: The mixture is stirred and heated under reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation.

-

Purification: The resulting this compound is then purified by vacuum distillation.

Chemical Reactivity and Key Reactions

As a typical acyl chloride, this compound is a reactive compound that participates in various nucleophilic acyl substitution reactions. It readily reacts with water, alcohols, and amines.[4] A significant application of this compound in synthetic chemistry is the Friedel-Crafts acylation reaction, which is used to form carbon-carbon bonds with aromatic compounds.[5]

In this reaction, this compound is used to introduce the 3-ethylbenzoyl group onto an aromatic ring, such as benzene (B151609), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5]

Caption: Friedel-Crafts acylation of benzene with this compound.

-

Reaction Setup: A dried, three-necked, round-bottom flask is fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap. The flask is charged with anhydrous aluminum chloride (AlCl₃) and an inert solvent (e.g., dichloromethane).

-

Addition of Reactants: Benzene is added to the stirred suspension. This compound is then added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and concentrated hydrochloric acid.

-

Extraction and Work-up: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 3-ethylbenzophenone, is then purified by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[6]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description |

| Hazard | H290 | May be corrosive to metals.[6] |

| H314 | Causes severe skin burns and eye damage.[6] | |

| H318 | Causes serious eye damage.[6] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] | |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[6] | |

| P305+P351+P338+P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[6] |

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[6] Keep away from moisture and sources of ignition.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored under an inert atmosphere due to its moisture sensitivity. The storage area should be designated for corrosive materials.

References

- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 71527-31-6|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

Molecular weight and formula of 3-Ethylbenzoyl chloride

This guide provides comprehensive technical information on 3-Ethylbenzoyl chloride, catering to researchers, scientists, and professionals in drug development. It covers the molecule's core properties, synthesis protocols, and its applications as a chemical intermediate.

Core Molecular Data

This compound is an acyl chloride derivative of benzoic acid. Its chemical properties make it a reactive and versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 71527-31-6 | [1] |

Synthesis of this compound

The synthesis of this compound typically proceeds via the chlorination of 3-ethylbenzoic acid. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. The reaction involves the conversion of the carboxylic acid to the more reactive acyl chloride, with the formation of sulfur dioxide and hydrogen chloride as byproducts.

This protocol is adapted from standard procedures for the synthesis of benzoyl chlorides.

Materials:

-

3-Ethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) (or other inert solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalyst)

-

Distillation apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere to prevent hydrolysis of the acyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 3-ethylbenzoic acid in anhydrous toluene.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature. A catalytic amount of anhydrous DMF can be added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux (approximately 80-110°C, depending on the solvent) and maintained at this temperature. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, often under reduced pressure.

-

Purification: The crude this compound is then purified by fractional vacuum distillation to yield the final product.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

Benzoyl chlorides are fundamental building blocks in organic chemistry, primarily utilized as acylating agents. Their high reactivity allows for the introduction of the benzoyl moiety into various molecules. This is particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).

While specific biological activities of this compound are not extensively documented, its utility lies in its role as an intermediate. The ethyl group can influence the pharmacokinetic properties of a final drug molecule, such as its lipophilicity, which can affect absorption and distribution in the body.

The general applications of benzoyl chlorides in drug development include the synthesis of:

-

Non-steroidal anti-inflammatory drugs (NSAIDs)

-

Antihistamines

-

Local anesthetics

Beyond pharmaceuticals, it serves as an intermediate in the manufacturing of:

-

Agrochemicals: Including herbicides and insecticides.

-

Dyes and Pigments: Used in the synthesis of various colorants.

-

Polymers: Employed in the modification of polymers and as a monomer in certain polymerization reactions.

Caption: Role of this compound in drug development.

References

Spectroscopic Analysis of 3-Ethylbenzoyl Chloride: A Technical Guide

Introduction: 3-Ethylbenzoyl chloride (C₉H₉ClO) is an acyl chloride derivative of benzoic acid. As a reactive chemical intermediate, its structural confirmation and purity assessment are crucial for its application in research and industrial synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of this molecule. This guide provides an in-depth overview of the expected spectroscopic data for this compound, detailed experimental protocols, and the logical workflow for its analysis.

Note on Data Availability: Direct, publicly available experimental spectroscopic data for this compound is limited. Therefore, this guide presents data from closely related structural analogs, namely 4-Ethylbenzoyl chloride and 3-Methylbenzoyl chloride . This comparative data provides a reliable estimation of the expected spectral features of this compound due to the similar electronic and structural environments.

Data Presentation

The following tables summarize the key spectroscopic data for the analogous compounds.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Compound | ¹H NMR | ¹³C NMR |

| 4-Ethylbenzoyl chloride (Predicted) | ~7.95 ppm (d, 2H, Ar-H), ~7.30 ppm (d, 2H, Ar-H), ~2.75 ppm (q, 2H, -CH₂-), ~1.25 ppm (t, 3H, -CH₃) | ~168 ppm (C=O), ~152 ppm (Ar-C), ~132 ppm (Ar-C), ~128 ppm (Ar-C), ~127 ppm (Ar-C), ~29 ppm (-CH₂-), ~15 ppm (-CH₃) |

| 3-Methylbenzoyl chloride (Predicted) | ~7.90 ppm (s, 1H, Ar-H), ~7.80 ppm (d, 1H, Ar-H), ~7.45 ppm (d, 1H, Ar-H), ~7.40 ppm (t, 1H, Ar-H), ~2.45 ppm (s, 3H, -CH₃) | ~168 ppm (C=O), ~139 ppm (Ar-C), ~135 ppm (Ar-C), ~133 ppm (Ar-C), ~130 ppm (Ar-C), ~128 ppm (Ar-C), ~127 ppm (Ar-C), ~21 ppm (-CH₃) |

Table 2: Comparative IR and MS Spectroscopic Data

| Compound | IR Spectroscopy (ATR-FTIR, cm⁻¹) | Mass Spectrometry (EI-MS, m/z) |

| 4-Ethylbenzoyl chloride | Strong C=O stretch: ~1770-1780 cm⁻¹ | Molecular Ion [M]⁺: 168/170 (isotope pattern), Major Fragments: 133 ([M-Cl]⁺), 105, 77.[1][2][3] |

| 3-Methylbenzoyl chloride | Strong C=O stretch: ~1770-1780 cm⁻¹ | Molecular Ion [M]⁺: 154/156 (isotope pattern), Major Fragments: 119 ([M-Cl]⁺), 91.[4][5] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of the liquid this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube.[6][7] Ensure the solution is homogeneous. Given the reactivity of acyl chlorides, the solvent must be anhydrous.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure high resolution and sharp peaks.[7]

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. ¹³C NMR experiments typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[8]

-

Sample Application: Place 1-2 drops of neat this compound directly onto the surface of the ATR diamond crystal.[8]

-

Spectrum Acquisition: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.[8] Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9][10]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a Gas Chromatography (GC) system for separation and purification or by using a direct insertion probe.[11]

-

Ionization: In the ion source, the sample is vaporized under high vacuum and bombarded with a high-energy beam of electrons (typically 70 eV).[12] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), and to undergo fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[13]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the relationship between different spectroscopic techniques for structural elucidation.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethylbenzoyl chloride [webbook.nist.gov]

- 3. 4-Ethylbenzoyl chloride [webbook.nist.gov]

- 4. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoyl chloride, 3-methyl- [webbook.nist.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]

- 10. stemed.site [stemed.site]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

Purity and assay information for 3-Ethylbenzoyl chloride

An In-depth Technical Guide to the Purity and Assay of 3-Ethylbenzoyl Chloride

For researchers, scientists, and professionals in drug development, understanding the purity and assay of chemical reagents is critical for ensuring the reliability and reproducibility of experimental results. This compound (C₉H₉ClO) is a versatile acylating agent used in organic synthesis. This guide provides a technical overview of its purity specifications, common assay methodologies, and potential impurity profile.

Purity Specifications

Commercially available this compound is typically offered at a high purity level. However, the exact purity can vary between suppliers and batches.

Table 1: Typical Purity of Commercial this compound

| Property | Specification | Source |

| Purity | ≥99% | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | General chemical knowledge |

| Molecular Formula | C₉H₉ClO | [2][3] |

| Molecular Weight | 168.62 g/mol | [2][3] |

Assay Methodologies

The assay of this compound, which confirms its bulk purity, can be determined by several analytical techniques. The most common methods are titration and gas chromatography.

Titrimetric Assay (Argentometric Titration)

A common method for determining the assay of an acyl chloride is to hydrolyze it to hydrochloric acid and the corresponding carboxylic acid, followed by titration of the total acid or the resulting chloride ion. Argentometric titration is a reliable method for quantifying the chloride ions produced upon hydrolysis.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 2.0 g of this compound into a flask.

-

Hydrolysis: Carefully add 50 mL of distilled water to the flask to hydrolyze the this compound to 3-ethylbenzoic acid and hydrochloric acid. The reaction is exothermic and should be performed with caution.

-

Neutralization & Dilution: Add 2 mL of 2 M nitric acid.[4][5] Dilute the solution to approximately 100 mL with distilled water.

-

Titration: Titrate the solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution. The endpoint can be detected potentiometrically using a silver electrode or by using a chemical indicator like potassium chromate (B82759).[6] The persistence of an orange-silver chromate color indicates the endpoint.[6]

-

Calculation: The purity of this compound is calculated based on the volume of AgNO₃ solution consumed.

Caption: Workflow for the Argentometric Titration Assay.

Gas Chromatography (GC) Assay

Gas chromatography is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as trichloromethane or hexane.[7] An internal standard (e.g., undecane) can be used for more accurate quantification.[7]

-

GC System and Conditions: A typical GC system would be equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column such as a DB-5 or HP-5 (30m x 0.32mm x 0.25µm) is suitable.[7][8]

-

Injector Temperature: 240 °C.[9]

-

Detector Temperature: 260 °C (FID).[10]

-

Oven Temperature Program: An example program could be: hold at 60 °C for 1 minute, then ramp at 15 °C/min to 240 °C and hold for 8 minutes.[9]

-

-

Analysis: Inject the prepared sample into the GC. The purity is determined by the area percent of the main peak relative to the total area of all peaks. The identity of the main peak and any impurity peaks can be confirmed by MS or by comparison with the retention times of known standards.

Caption: Workflow for the Gas Chromatography Assay.

Impurity Profile

The impurity profile of this compound is largely dependent on its synthesis route. A common method for producing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).[11]

Table 2: Potential Impurities in this compound

| Impurity Name | Chemical Formula | Potential Origin |

| 3-Ethylbenzoic acid | C₉H₁₀O₂ | Unreacted starting material |

| Thionyl chloride | SOCl₂ | Excess reagent from synthesis |

| 3-Ethylbenzaldehyde | C₉H₁₀O | Side reaction or degradation product |

| Toluene | C₇H₈ | Impurity in starting materials for synthesis |

| Chlorinated Toluene Isomers | C₇H₇Cl | Byproducts of synthesis side reactions[12] |

Knowledge of these potential impurities is crucial as they can interfere with subsequent reactions or introduce unwanted byproducts into a synthesis. The GC-MS method described above is particularly effective for identifying and quantifying these types of process-related impurities and degradation products.[9][13]

References

- 1. 3-氰基苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 71527-31-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. metrohm.com [metrohm.com]

- 5. ysi.com [ysi.com]

- 6. epa.gov [epa.gov]

- 7. Determination of Benzoyl Chloride Using Capillary Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 8. epa.gov [epa.gov]

- 9. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. 3-Methylbenzoyl chloride | 1711-06-4 [chemicalbook.com]

- 12. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Methylbenzoyl chloride | C8H7ClO | CID 74375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 3-Ethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 3-ethylbenzoyl chloride, a versatile chemical intermediate. The document details its synthesis, stability, and key reactions, including Friedel-Crafts acylation, esterification, and amide formation. Emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate its application in research and development, particularly within the pharmaceutical industry. This guide also explores the electronic effects of the ethyl substituent on the reactivity of the benzoyl chloride moiety and includes visualizations of reaction mechanisms and experimental workflows to enhance understanding.

Introduction

This compound (C₉H₉ClO) is an acyl chloride derivative of benzoic acid.[1] The presence of the reactive acyl chloride group makes it a valuable reagent for introducing the 3-ethylbenzoyl moiety into various molecules through nucleophilic acyl substitution reactions. The ethyl group at the meta position influences the electronic properties of the aromatic ring and the carbonyl group, thereby modulating its reactivity compared to unsubstituted benzoyl chloride.[2] Understanding this reactivity profile is crucial for its effective utilization in the synthesis of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from data available for similar compounds such as 3-methylbenzoyl chloride and 4-ethylbenzoyl chloride.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₉H₉ClO |

| Molecular Weight | 168.62 g/mol |

| CAS Number | 71527-31-6 |

| Appearance | Colorless to pale yellow liquid (presumed) |

| Boiling Point | Data not available |

| Density | Data not available |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons (m, 4H, ~7.3-7.9 ppm), Methylene protons (-CH₂-, q, 2H, ~2.7 ppm), Methyl protons (-CH₃, t, 3H, ~1.2 ppm) |

| ¹³C NMR | Carbonyl carbon (~168 ppm), Aromatic carbons (~128-145 ppm), Methylene carbon (~29 ppm), Methyl carbon (~15 ppm) |

| IR (Infrared) | C=O stretch (~1770-1790 cm⁻¹), C-Cl stretch (~870-900 cm⁻¹), Aromatic C-H stretch (~3030-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2970 cm⁻¹) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 168, Fragment ion [M-Cl]⁺ at m/z 133, Fragment ion [C₂H₅C₆H₄]⁺ at m/z 105 |

Synthesis of this compound

This compound is typically synthesized from 3-ethylbenzoic acid via chlorination. A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

General Experimental Protocol: Synthesis from 3-Ethylbenzoic Acid

Reaction: C₂H₅C₆H₄COOH + SOCl₂ → C₂H₅C₆H₄COCl + SO₂ + HCl

Materials:

-

3-Ethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Anhydrous dichloromethane (B109758) (DCM) or toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-ethylbenzoic acid (1.0 eq) in anhydrous DCM or toluene.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of anhydrous DMF (a few drops).

-

Heat the reaction mixture to reflux (40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.[3]

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional vacuum distillation to yield a colorless to pale yellow liquid.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. The ethyl group at the meta-position has a weak electron-donating inductive effect, which slightly increases the electron density of the aromatic ring but has a minimal effect on the electrophilicity of the carbonyl carbon compared to substituents at the ortho or para positions. Therefore, its reactivity is expected to be similar to that of unsubstituted benzoyl chloride.[2]

Friedel-Crafts Acylation

This compound is an excellent acylating agent in Friedel-Crafts reactions, allowing for the introduction of the 3-ethylbenzoyl group onto aromatic rings. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4]

Reaction: C₂H₅C₆H₄COCl + C₆H₆ --(AlCl₃)--> C₂H₅C₆H₄COC₆H₅ + HCl

Materials:

-

This compound

-

Benzene (B151609) (anhydrous)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, concentrated)

-

Ice

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension in an ice bath.

-

Add this compound (1.0 eq) dropwise to the stirred suspension.

-

Slowly add anhydrous benzene (1.0-1.2 eq) from the dropping funnel.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5]

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 3-ethylbenzophenone, can be purified by column chromatography or recrystallization.

Esterification

This compound reacts readily with alcohols to form esters. These reactions are typically rapid and exothermic, often proceeding at room temperature.[6] The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl byproduct.[7]

Reaction: C₂H₅C₆H₄COCl + CH₃CH₂OH → C₂H₅C₆H₄COOCH₂CH₃ + HCl

Materials:

-

This compound

-

Ethanol (B145695) (anhydrous)

-

Pyridine or Triethylamine (anhydrous)

-

Anhydrous diethyl ether or DCM

Procedure:

-

In a round-bottom flask, dissolve ethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cooled alcohol solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude ethyl 3-ethylbenzoate can be purified by vacuum distillation.

Amide Formation

The reaction of this compound with primary or secondary amines is a facile method for the synthesis of amides. The Schotten-Baumann reaction conditions, which involve an aqueous base, are often employed for this transformation.[8]

Reaction: C₂H₅C₆H₄COCl + C₆H₅NH₂ → C₂H₅C₆H₄CONHC₆H₅ + HCl

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Dichloromethane (DCM)

Procedure:

-

In a flask, dissolve aniline (1.0 eq) in DCM.

-

Add an aqueous solution of NaOH (2.0 eq).

-

Cool the biphasic mixture in an ice bath with vigorous stirring.

-

Slowly add this compound (1.05 eq) to the mixture.

-

Continue stirring vigorously at room temperature for 1-2 hours after the addition is complete.

-

Monitor the reaction by TLC.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with dilute HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude N-phenyl-3-ethylbenzamide can be purified by recrystallization.

Stability and Handling

Like other acyl chlorides, this compound is sensitive to moisture and will hydrolyze to form 3-ethylbenzoic acid and hydrochloric acid.[9] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere. It is corrosive and a lachrymator, so appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Development

Acyl chlorides are important building blocks in the synthesis of pharmaceuticals. While specific examples of the direct use of this compound in marketed drugs are not readily found in the public domain, its structural motifs are present in various bioactive molecules. For instance, the local anesthetic Etacaine (diethylaminoethyl 3-aminobenzoate) contains a related structural core. Although Etacaine itself is synthesized from 3-aminobenzoic acid, a hypothetical synthetic route could involve the reduction of a nitro group on a 3-ethylbenzoyl derivative, highlighting the potential utility of this compound in accessing such pharmacophores. The introduction of the 3-ethylbenzoyl group can modulate the lipophilicity and metabolic stability of a drug candidate, which are critical parameters in drug design.

Conclusion

This compound is a reactive and versatile chemical intermediate with a reactivity profile similar to that of benzoyl chloride. It readily undergoes Friedel-Crafts acylation, esterification, and amide formation, making it a valuable tool for organic synthesis. This guide has provided an overview of its synthesis, key reactions with detailed experimental protocols, and handling considerations. The information presented herein should serve as a valuable resource for researchers, scientists, and drug development professionals in their synthetic endeavors.

References

- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. websites.umich.edu [websites.umich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 9. scs.illinois.edu [scs.illinois.edu]

Solubility of 3-Ethylbenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylbenzoyl chloride in various organic solvents. Due to the reactive nature of acyl chlorides, this document focuses on providing a qualitative solubility profile based on analogous compounds and outlines a detailed experimental protocol for quantitative determination. This guide is intended to support research, process development, and safety assessments involving this compound.

Introduction to this compound

This compound (C₉H₉ClO) is an acyl chloride derivative of benzoic acid.[1] Like other acyl chlorides, it is a highly reactive compound that serves as a versatile intermediate in organic synthesis. Its reactivity is primarily centered on the acyl chloride functional group, which is susceptible to nucleophilic attack.[2][3][4] This high reactivity dictates its solubility behavior, particularly its incompatibility with protic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 71527-31-6 | [1] |

Qualitative Solubility Profile

Acyl chlorides are generally soluble in a wide range of aprotic organic solvents. They react exothermically with protic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Remarks |

| Aprotic Solvents | |||

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Good choice for reactions where the ether is not a reactant. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Commonly used as reaction solvents due to their inertness. |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Suitable for various synthetic applications.[6][7] |

| Ketones | Acetone | Soluble | [5] |

| Esters | Ethyl acetate | Soluble | Generally a good solvent, but reactivity should be considered. |

| Nitriles | Acetonitrile | Soluble | [8] |

| Amides | N,N-Dimethylformamide (DMF) | Reacts | Reacts with amides.[7] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Reacts Violently | Violent decomposition can occur.[7][8] |

| Protic Solvents | |||

| Water | Water (H₂O) | Reacts Violently | Hydrolyzes to form 3-ethylbenzoic acid and hydrochloric acid.[2] |

| Alcohols | Methanol, Ethanol | Reacts | Reacts to form the corresponding esters.[5][7] |

| Amines | Primary and Secondary Amines | Reacts | Reacts to form the corresponding amides. |

Experimental Protocol for Solubility Determination

Due to the reactivity of this compound, particularly its sensitivity to moisture, the determination of its solubility requires careful experimental design and execution under anhydrous conditions. The following protocol outlines a general method for determining the solubility of this compound in a given aprotic organic solvent.

Objective: To determine the concentration (in g/100 mL or mol/L) of this compound in a selected aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Internal standard (a non-reactive compound soluble in the chosen solvent, e.g., a high-boiling point alkane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Derivatizing agent (e.g., a high-purity primary or secondary amine like aniline (B41778) or diethylamine)

-

Apparatus:

-

Flame-dried glassware (vials with PTFE-lined septa, volumetric flasks, syringes)

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath or block

-

Analytical balance

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Inert atmosphere supply (dry nitrogen or argon)

-

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of flame-dried vials. b. Under an inert atmosphere, add a precise volume of the anhydrous organic solvent to each vial. c. Seal the vials tightly with PTFE-lined septa. d. Place the vials in a temperature-controlled bath and stir vigorously for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for several hours to allow undissolved material to settle. b. Under an inert atmosphere, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a dry syringe. c. Transfer the aliquot to a volumetric flask containing a known amount of the internal standard. d. Immediately add an excess of the derivatizing agent (e.g., aniline) to the flask. The amine will react with the this compound to form a stable amide derivative. This step is crucial to prevent the degradation of the acyl chloride during analysis. e. Dilute the solution to the mark with the same anhydrous solvent.

-

Calibration and Analysis: a. Prepare a series of calibration standards by reacting known concentrations of this compound with the derivatizing agent in the presence of the internal standard. b. Analyze the prepared samples and calibration standards by GC or HPLC. The choice of analytical technique will depend on the volatility and thermal stability of the resulting amide derivative. c. Generate a calibration curve by plotting the peak area ratio of the amide derivative to the internal standard against the concentration of the standards. d. From the calibration curve, determine the concentration of the amide derivative in the experimental samples, and thereby calculate the original concentration of this compound in the saturated solution.

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride.

-

Reactions with protic solvents can be vigorous and release HCl gas.

Visualizations

Synthesis of this compound

A common method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of DMF.

References

- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. BENZOYL CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 8. Benzoyl chloride CAS#: 98-88-4 [m.chemicalbook.com]

- 9. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. o-Toluoyl chloride CAS#: 933-88-0 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. p-Toluoyl chloride, 98% | Fisher Scientific [fishersci.ca]

Thermal Stability and Decomposition of 3-Ethylbenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Ethylbenzoyl chloride. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs, primarily benzoyl chloride, and discusses the anticipated effects of the 3-ethyl substituent on its thermal properties. It outlines standard experimental protocols for thermal analysis and discusses potential decomposition pathways and resulting hazardous products. This document is intended to serve as a valuable resource for professionals handling this compound in research and development settings, emphasizing safety considerations and proper analytical characterization.

Introduction

This compound is an acyl chloride derivative of benzoic acid. Like other benzoyl chlorides, it is a reactive compound used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The reactivity of the acyl chloride group, while synthetically useful, also imparts a degree of thermal instability. Understanding the thermal behavior of this compound is crucial for safe handling, storage, and process development to prevent runaway reactions and the release of hazardous decomposition products.

This guide summarizes the expected thermal properties of this compound, provides detailed methodologies for its analysis, and illustrates key processes through diagrams.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound and its parent compound, benzoyl chloride, is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Benzoyl Chloride

| Property | This compound | Benzoyl chloride |

| Molecular Formula | C₉H₉ClO[1] | C₇H₅ClO[2] |

| Molecular Weight | 168.62 g/mol [1] | 140.57 g/mol [2] |

| Appearance | Colorless to pale yellow liquid (presumed) | Colorless, fuming liquid[2] |

| Boiling Point | Not available | 197.2 °C[2] |

| Melting Point | Not available | -1 °C[3] |

| Density | Not available | 1.211 g/mL at 25 °C[3] |

| CAS Number | 71527-31-6[1] | 98-88-4[2] |

Thermal Stability and Decomposition

General Observations and Analog Data

Benzoyl chloride, the parent compound, is known to decompose upon heating, especially in the presence of moisture or on contact with hot surfaces.[4][5] When heated to decomposition, it emits toxic fumes, including hydrogen chloride and carbon oxides.[6] One safety data sheet for a product containing a similar, though unspecified, substance indicates an onset of decomposition at 180 °C.

The presence of an ethyl group at the meta position of the benzene (B151609) ring is expected to have a modest impact on the thermal stability of the benzoyl chloride moiety. Alkyl groups are generally electron-donating, which could slightly destabilize the acyl chloride group. However, without specific experimental data, this remains a theoretical consideration. A study on nitrobenzyl halogenides showed that the position of the substituent (ortho, meta, para) can influence thermal stability.[7]

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to produce a range of hazardous substances. The primary decomposition products are likely to be:

-

Hydrogen Chloride (HCl): A corrosive and toxic gas.[4]

-

Carbon Monoxide (CO): A toxic gas.

-

Carbon Dioxide (CO₂): An asphyxiant at high concentrations.

-

Phosgene (COCl₂): A highly poisonous gas that can be formed in fires involving chlorinated organic compounds.[5]

-

Other aromatic fragments and soot.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition characteristics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residue.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: A small, representative sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range relevant to the expected decomposition (e.g., from ambient to 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the liquid sample (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated stainless steel pan. A similar empty pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

-

Temperature Program: The sample and reference are subjected to a controlled temperature ramp, similar to the TGA experiment (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of the decomposition exotherm provides information on the thermal stability. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical substance like this compound.

References

- 1. This compound | C9H9ClO | CID 12809323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 3. Benzoyl chloride, 99 98-88-4 [sigmaaldrich.com]

- 4. rroij.com [rroij.com]

- 5. Benzoyl chloride [webbook.nist.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethylbenzoyl Chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides a detailed overview of 3-Ethylbenzoyl chloride, a versatile building block in organic synthesis.

Core Synonyms and Identifiers

A clear identification of chemical compounds is crucial for accurate research and communication. The following table summarizes the key synonyms and identifiers for this compound.[1]

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 71527-31-6 |

| Molecular Formula | C9H9ClO |

| InChI | InChI=1S/C9H9ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3 |

| InChIKey | HWJRNRRLBHDICV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)C(=O)Cl |

| PubChem CID | 12809323 |

| DSSTox Substance ID | DTXSID30510420 |

| Other Synonyms | Benzoyl chloride, 3-ethyl- |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. Below is a summary of the key computed properties for this compound.

| Property | Value |

| Molecular Weight | 168.62 g/mol [1] |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 168.0341926 Da |

| Monoisotopic Mass | 168.0341926 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 11 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and widely applicable method involves the chlorination of the corresponding carboxylic acid, 3-ethylbenzoic acid. The following protocol is a representative procedure based on the synthesis of similar benzoyl chlorides.[2][3][4]

Synthesis of this compound from 3-Ethylbenzoic Acid

Materials:

-

3-Ethylbenzoic acid

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas, add 3-ethylbenzoic acid.

-

Addition of Chlorinating Agent: Under a gentle stream of inert gas, add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of anhydrous DMF can be added to accelerate the reaction.

-

Reaction: The reaction mixture is stirred and may be gently heated to reflux (the specific temperature depends on the solvent used) until the reaction is complete. The completion of the reaction is often indicated by the cessation of gas evolution (HCl and SO2).

-

Work-up: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure.

-

Purification: The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (HCl and SO2).

-

All reagents and glassware should be anhydrous to prevent side reactions.

-

Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Visualizing Workflows and Reactions

Diagrams are powerful tools for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate the synthesis workflow and common reactions of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Amides using 3-Ethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amides are a cornerstone functional group in organic chemistry and are prominently featured in a vast array of pharmaceuticals, agrochemicals, and materials. The synthesis of the amide bond is, therefore, a reaction of paramount importance in drug discovery and development. One of the most direct and reliable methods for amide formation is the reaction of a carboxylic acid derivative, such as an acyl chloride, with a primary or secondary amine. This document provides detailed application notes and protocols for the synthesis of N-substituted amides using 3-Ethylbenzoyl chloride as a key reagent.

This compound is a versatile building block for accessing a variety of 3-ethylbenzamide (B13951758) derivatives. These derivatives have shown significant potential in medicinal chemistry, particularly as kinase inhibitors for cancer therapy. The presence of the ethyl group at the meta-position can influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for structure-activity relationship (SAR) studies.

The reaction between this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. This reaction is often performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.[1][2] The reaction is typically exothermic and requires careful control of the reaction temperature.[1]

Applications in Drug Discovery: Targeting the Bcr-Abl Kinase in Chronic Myeloid Leukemia

A significant application of 3-substituted benzamide (B126) derivatives lies in the development of targeted cancer therapies. Specifically, compounds structurally related to 3-substituted benzamides have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase.[3] The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML) and is responsible for the uncontrolled proliferation of leukemia cells.[3]

Bcr-Abl is a constitutively active tyrosine kinase that activates several downstream signaling pathways, leading to increased cell proliferation and survival, and reduced adhesion to the bone marrow extracellular matrix.[4] Key pathways activated by Bcr-Abl include the Ras/Raf/MEK/ERK pathway and the PI3K/AKT/mTOR pathway, both of which are central to cell growth and survival.[5] By inhibiting the Bcr-Abl kinase, 3-substituted benzamides can block these downstream signals, leading to the suppression of CML cell growth.

Bcr-Abl Signaling Pathway

Caption: Bcr-Abl signaling pathway and the inhibitory action of 3-ethylbenzamide derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted amides from this compound.

General Workflow for Amide Synthesis

Caption: General workflow for the synthesis and purification of N-substituted 3-ethylbenzamides.

Protocol 1: Synthesis of N-Aryl-3-ethylbenzamides

This protocol is a representative procedure for the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (B41778) (e.g., 4-bromoaniline)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of N-Alkyl-3-ethylbenzamides

This protocol describes the synthesis of an amide from this compound and an aliphatic amine.

Materials:

-

This compound

-

Aliphatic amine (e.g., benzylamine)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of the aliphatic amine (1.0 eq.) in DCM at 0 °C, add triethylamine (1.1 eq.).

-

Add this compound (1.05 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Add water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the desired N-alkyl-3-ethylbenzamide.

-

If necessary, the product can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of amides from acyl chlorides and various amines. While specific data for this compound is limited in readily available literature, the provided data for analogous reactions can serve as a useful benchmark for expected outcomes.

| Acyl Chloride | Amine | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzoyl chloride | Benzylamine | - | Toluene | 12 | RT | 83 | [6] |

| Benzoyl chloride | N-methylbenzylamine | - | Acetonitrile | 12 | RT | 65 | [6] |

| 4-Fluorobenzoyl chloride | Pyrrolidine | Triethylamine | Cyrene™ | 1 | 0 to RT | 85 | [7] |

| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | 1 | 0 to RT | 82 | [7] |

| 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | 1 | 0 to RT | 88 | [7] |

| 3-Methoxybenzoyl chloride | Various substituted amines | - | - | - | - | Good to Excellent |

Note: RT = Room Temperature. The yields are isolated yields after purification.

Conclusion

The synthesis of amides using this compound is a robust and versatile method for generating a diverse library of N-substituted 3-ethylbenzamides. These compounds are of significant interest in drug discovery, particularly for the development of kinase inhibitors. The protocols provided herein offer a solid foundation for the synthesis and exploration of these valuable molecules. Researchers are encouraged to adapt and optimize these methods for their specific substrates and research goals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction